molecular formula C11H13FN2O2 B1480132 1-(2-Fluoropyridin-4-yl)piperidine-3-carboxylic acid CAS No. 2090639-76-0

1-(2-Fluoropyridin-4-yl)piperidine-3-carboxylic acid

Cat. No.: B1480132
CAS No.: 2090639-76-0
M. Wt: 224.23 g/mol
InChI Key: QRHMQCPWNLFZBZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .

Scientific Research Applications

Synthesis and Drug Design

1-(2-Fluoropyridin-4-yl)piperidine-3-carboxylic acid and its derivatives are synthesized for various applications in drug design and discovery. For instance, compounds with modifications on the piperidine and pyridine moieties have been explored for their potential as Aurora kinase inhibitors, which are significant in cancer treatment due to their role in cell cycle regulation (ロバート ヘンリー,ジェームズ, 2006). Additionally, the introduction of various substituents at the C7 position of quinolone has resulted in new fluoroquinolones with potent antibacterial activity against both susceptible and multidrug-resistant bacterial strains (Xiaoguang Huang et al., 2010), illustrating the compound's relevance in developing new antibacterial agents.

Antimicrobial and Antifungal Activities

Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. Novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives have shown potential antimicrobial activity against a range of bacterial and fungal strains, highlighting the compound's utility in addressing antibiotic resistance challenges (D. S. Babu et al., 2015).

Antitubercular and Antimycobacterial Applications

Further applications include the development of novel fluoroquinolones with significant activity against Mycobacterium tuberculosis, including multidrug-resistant strains, indicating the importance of such derivatives in tackling tuberculosis (P. Senthilkumar et al., 2009).

PET Imaging Agents

In neuroimaging, derivatives of this compound have been utilized in the synthesis of PET imaging agents. For example, 2-methylpyridin-3-yl-4-(5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine-1-[(11)C]carboxylate was developed for imaging fatty acid amide hydrolase in the brain, a target relevant for neurological disorders (K. Kumata et al., 2015).

Chemical Synthesis and Fluorination Techniques

The compound and its derivatives have also been pivotal in developing novel chemical synthesis and fluorination techniques, offering pathways to access multifluorinated piperidines, which are valuable in pharmaceutical and agrochemical research due to their unique properties (Tobias Wagener et al., 2020).

Properties

IUPAC Name

1-(2-fluoropyridin-4-yl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O2/c12-10-6-9(3-4-13-10)14-5-1-2-8(7-14)11(15)16/h3-4,6,8H,1-2,5,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHMQCPWNLFZBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC(=NC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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